molecular formula C10H10O3 B1594425 4-Propanoylbenzoic acid CAS No. 4219-55-0

4-Propanoylbenzoic acid

Cat. No. B1594425
Key on ui cas rn: 4219-55-0
M. Wt: 178.18 g/mol
InChI Key: MQZBJHMHKZVYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08198283B2

Procedure details

4-Cyanopropiophenone (4.67 g, 29.3 mmol) was refluxed with 2N NaOH (90 mL, 180 mmol) and dioxane (90 mL) at 95° C. overnight. The mixture was diluted with water (150 mL), washed with ether (75 mL), acidified to pH 2 with concentrated HCl, and extracted with ether (3×75 mL). The organic phase was washed with saturated aqueous NaCl (3×75 mL), dried, and concentrated to give a yellow solid (5.12 g, 98%).
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9]C(C#N)=[CH:7][CH:6]=1)=[O:4].[OH-:13].[Na+].[O:15]1[CH2:20][CH2:19]OCC1>O>[C:3]([C:5]1[CH:10]=[CH:9][C:19]([C:20]([OH:15])=[O:13])=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
4.67 g
Type
reactant
Smiles
CCC(=O)C1=CC=C(C=C1)C#N
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ether (75 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×75 mL)
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaCl (3×75 mL)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.12 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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